molecular formula C16H19N3O2S B5306203 1-(BENZYLSULFONYL)-4-(2-PYRIDYL)PIPERAZINE

1-(BENZYLSULFONYL)-4-(2-PYRIDYL)PIPERAZINE

Cat. No.: B5306203
M. Wt: 317.4 g/mol
InChI Key: ADMWKGNWWCJLRJ-UHFFFAOYSA-N
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Description

1-(BENZYLSULFONYL)-4-(2-PYRIDYL)PIPERAZINE is a compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a benzylsulfonyl group and a pyridyl group attached to the piperazine ring

Properties

IUPAC Name

1-benzylsulfonyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-22(21,14-15-6-2-1-3-7-15)19-12-10-18(11-13-19)16-8-4-5-9-17-16/h1-9H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMWKGNWWCJLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(BENZYLSULFONYL)-4-(2-PYRIDYL)PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be achieved through various methods, including the cyclization of diethanolamine with ammonia or the reduction of piperazine-2,5-dione.

    Introduction of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperazine ring.

    Benzylsulfonylation: The final step involves the introduction of the benzylsulfonyl group. This can be achieved through the reaction of the intermediate compound with benzylsulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

1-(BENZYLSULFONYL)-4-(2-PYRIDYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl or pyridyl groups are replaced by other functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-(BENZYLSULFONYL)-4-(2-PYRIDYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of biological processes, particularly in the investigation of enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(BENZYLSULFONYL)-4-(2-PYRIDYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

1-(BENZYLSULFONYL)-4-(2-PYRIDYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(2-Pyridyl)piperazine: This compound lacks the benzylsulfonyl group but shares the pyridyl-piperazine core structure. It is used as a selective α2-adrenoceptor antagonist and has sympatholytic activity.

    1-Benzylpiperazine: This compound lacks the pyridyl group and is known for its stimulant properties, often used in recreational drugs.

    4-(2-Pyridyl)piperazine: Similar to 1-(2-Pyridyl)piperazine, this compound is used in the study of receptor binding and enzyme inhibition.

The uniqueness of this compound lies in its dual functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

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